![molecular formula C10H18N2O B13806245 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine CAS No. 91087-27-3](/img/structure/B13806245.png)
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine is a chemical compound that features both an oxirane (epoxide) ring and a piperazine ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The oxirane ring is known for its high reactivity, which allows it to participate in a variety of chemical transformations. The piperazine ring, on the other hand, is a common structural motif in medicinal chemistry, often found in pharmaceuticals due to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine typically involves the reaction of an epoxide with a piperazine derivative. One common method is the reaction of glycidyl ethers with piperazine derivatives under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia, primary amines, and thiols are used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Amino alcohols, thioethers, and ethers: Formed from the nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of polymers and as a cross-linking agent in the manufacture of resins and coatings.
Mécanisme D'action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds. The piperazine ring can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)morpholine: Contains a morpholine ring instead of a piperazine ring.
1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)pyrazole: Features a pyrazole ring instead of a piperazine ring.
Uniqueness
The uniqueness of 1-[(Oxiran-2-yl)methyl]-4-(prop-2-en-1-yl)piperazine lies in its combination of an oxirane ring and a piperazine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and medicinal chemistry. The presence of the piperazine ring also imparts potential biological activity, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
91087-27-3 |
|---|---|
Formule moléculaire |
C10H18N2O |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-(oxiran-2-ylmethyl)-4-prop-2-enylpiperazine |
InChI |
InChI=1S/C10H18N2O/c1-2-3-11-4-6-12(7-5-11)8-10-9-13-10/h2,10H,1,3-9H2 |
Clé InChI |
KVZXHMCQCFGPGN-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCN(CC1)CC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







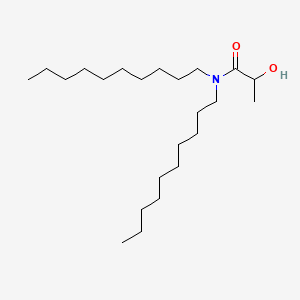


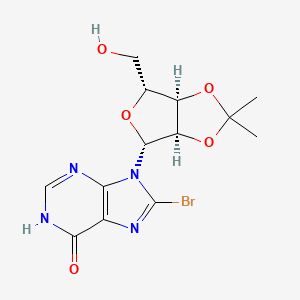
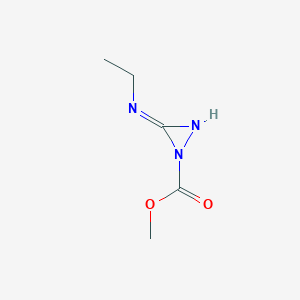
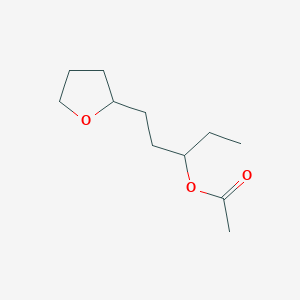
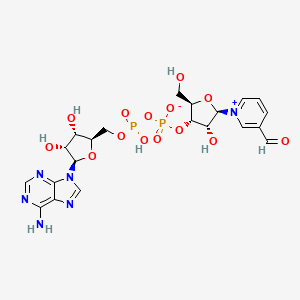
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)

